REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH2:8][OH:9])=[O:5])=[CH2:3].[C:10]([O:15][CH2:16]CCCCCCCCCCCCCCCCC)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OCC(CC)CCCC)(=O)C(C)=C.C(OCCCCCCCCCCCC)(=O)C(C)=C>>[CH3:3][C:2]([C:4]([O:6][CH2:7][CH2:8][OH:9])=[O:5])=[CH2:1].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:0.1,4.5|
|
Name
|
HEMA stearyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)OCCO.C(C(=C)C)(=O)OCCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
graffiti removal cycling
|
Name
|
|
Type
|
|
Smiles
|
CC(=C)C(=O)OCCO.C(C(=C)C)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |